N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide
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Overview
Description
N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide is a chemical compound with the molecular formula C5H11NO3S and a molecular weight of 165.21 g/mol. This compound is characterized by the presence of an oxirane (epoxide) ring, a sulfonamide group, and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide typically involves the reaction of an epoxide with a sulfonamide under controlled conditions. One common method involves the use of a base to deprotonate the sulfonamide, followed by nucleophilic attack on the epoxide ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring can yield diols, while nucleophilic substitution can produce a variety of substituted sulfonamides .
Scientific Research Applications
N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide and epoxide functionalities into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The epoxide ring can react with nucleophilic residues in proteins, leading to covalent modification and potential inhibition of enzyme activity. The sulfonamide group can also interact with biological molecules, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide: Characterized by the presence of an epoxide ring and a sulfonamide group.
N-methyl-N-{[(2S)-oxiran-2-yl]methyl}benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a methanesulfonamide group.
N-methyl-N-{[(2S)-oxiran-2-yl]methyl}ethanesulfonamide: Similar structure but with an ethanesulfonamide group instead of a methanesulfonamide group.
Uniqueness
This compound is unique due to its specific combination of an epoxide ring and a methanesulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-methyl-N-[[(2S)-oxiran-2-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-6(10(2,7)8)3-5-4-9-5/h5H,3-4H2,1-2H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCXLFIAGRGXAB-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CO1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@H]1CO1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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